molecular formula C14H10N2O B168851 N-(3-cyanophenyl)benzamide CAS No. 141990-91-2

N-(3-cyanophenyl)benzamide

Cat. No.: B168851
CAS No.: 141990-91-2
M. Wt: 222.24 g/mol
InChI Key: UCPDMPHZMMJOJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Cyanophenyl)benzamide is an organic compound with the molecular formula C14H10N2O. It is a member of the benzamide class of compounds, characterized by the presence of a benzamide group attached to a cyanophenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-Cyanophenyl)benzamide can be synthesized through several methods. One common approach involves the direct condensation of benzoic acids and amines. This reaction can be facilitated by using catalysts such as Lewis acidic ionic liquids immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its high efficiency, eco-friendliness, and the use of recoverable catalysts.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of ultrasonic irradiation and green chemistry principles is often emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-(3-Cyanophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The benzamide group can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce amine-substituted benzamides .

Scientific Research Applications

N-(3-Cyanophenyl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: this compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • N-(4-Cyanophenyl)benzamide
  • N-(2-Cyanophenyl)benzamide
  • N-(3-Trifluoromethylphenyl)benzamide

Comparison: N-(3-Cyanophenyl)benzamide is unique due to the position of the cyanide group on the phenyl ring, which can influence its reactivity and binding properties. Compared to its analogs, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for specific research applications .

Properties

IUPAC Name

N-(3-cyanophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c15-10-11-5-4-8-13(9-11)16-14(17)12-6-2-1-3-7-12/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPDMPHZMMJOJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350505
Record name N-(3-cyanophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141990-91-2
Record name N-(3-cyanophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-cyanophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(3-cyanophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(3-cyanophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(3-cyanophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(3-cyanophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(3-cyanophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.